molecular formula C66H83N5O11 B12421553 Sniper(ER)-110

Sniper(ER)-110

Cat. No.: B12421553
M. Wt: 1122.4 g/mol
InChI Key: DXLPZZKVYXMXOP-UXACQRMVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sniper(ER)-110 is a novel small molecule designed to target and degrade estrogen receptor alpha (ERα) via the ubiquitin-proteasome systemThese molecules have shown great potential in both basic research and clinical therapy, particularly in the treatment of estrogen receptor-positive breast cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sniper(ER)-110 involves the chemical linkage of two distinct ligands: one that interacts with a ubiquitin ligase cIAP1 and another that binds to the target protein, ERα. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated chemical reactors. The process would include:

Chemical Reactions Analysis

Types of Reactions

Sniper(ER)-110 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product of these reactions is the degraded form of ERα, which leads to the inhibition of estrogen signaling in target cells .

Scientific Research Applications

Sniper(ER)-110 has a wide range of scientific research applications, including:

Mechanism of Action

Sniper(ER)-110 exerts its effects by inducing the degradation of ERα through the ubiquitin-proteasome system. The compound binds to both ERα and cIAP1, bringing them into close proximity. This interaction facilitates the ubiquitylation of ERα by cIAP1, marking it for degradation by the proteasome. The degradation of ERα leads to the inhibition of estrogen signaling, which is crucial for the proliferation of ERα-positive breast cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sniper(ER)-110 is unique in its ability to specifically target ERα for degradation without inducing estrogen-regulated gene expression. This specificity makes it a promising therapeutic agent for ERα-positive breast cancer, offering a targeted approach with potentially fewer side effects compared to traditional therapies .

Properties

Molecular Formula

C66H83N5O11

Molecular Weight

1122.4 g/mol

IUPAC Name

(2S,4S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-4-[3-[2-[2-[2-[2-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]phenoxy]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C66H83N5O11/c1-5-57(47-16-8-6-9-17-47)62(49-26-30-52(72)31-27-49)50-28-32-53(33-29-50)80-35-34-70(4)61(73)45-79-39-38-77-36-37-78-40-41-81-54-22-15-23-55(42-54)82-56-43-60(65(75)68-59-25-14-21-48-18-12-13-24-58(48)59)71(44-56)66(76)63(51-19-10-7-11-20-51)69-64(74)46(2)67-3/h6,8-9,12-13,15-18,22-24,26-33,42,46,51,56,59-60,63,67,72H,5,7,10-11,14,19-21,25,34-41,43-45H2,1-4H3,(H,68,75)(H,69,74)/b62-57-/t46-,56-,59+,60-,63-/m0/s1

InChI Key

DXLPZZKVYXMXOP-UXACQRMVSA-N

Isomeric SMILES

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCOCCOC3=CC(=CC=C3)O[C@H]4C[C@H](N(C4)C(=O)[C@H](C5CCCCC5)NC(=O)[C@H](C)NC)C(=O)N[C@@H]6CCCC7=CC=CC=C67)/C8=CC=CC=C8

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCOCCOC3=CC(=CC=C3)OC4CC(N(C4)C(=O)C(C5CCCCC5)NC(=O)C(C)NC)C(=O)NC6CCCC7=CC=CC=C67)C8=CC=CC=C8

Origin of Product

United States

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